molecular formula C9H9NO2S B12090644 7-Ethoxybenzo[d]thiazol-2(3H)-one

7-Ethoxybenzo[d]thiazol-2(3H)-one

Cat. No.: B12090644
M. Wt: 195.24 g/mol
InChI Key: YMXHBHABMSBMMB-UHFFFAOYSA-N
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Description

7-Ethoxybenzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles .

Scientific Research Applications

7-Ethoxybenzo[d]thiazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethoxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation. These interactions are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethoxybenzo[d]thiazole-2(3H)-thione
  • Benzo[d]thiazole-2-thiol
  • 2-(4-Aminophenyl)benzo[d]thiazole

Uniqueness

7-Ethoxybenzo[d]thiazol-2(3H)-one is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with biological targets compared to other benzothiazole derivatives .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

7-ethoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H9NO2S/c1-2-12-7-5-3-4-6-8(7)13-9(11)10-6/h3-5H,2H2,1H3,(H,10,11)

InChI Key

YMXHBHABMSBMMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1SC(=O)N2

Origin of Product

United States

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